molecular formula C8H7Cl2NO B15220768 1-(3-Amino-2,5-dichlorophenyl)ethan-1-one

1-(3-Amino-2,5-dichlorophenyl)ethan-1-one

Cat. No.: B15220768
M. Wt: 204.05 g/mol
InChI Key: UMWOBAPVJULOER-UHFFFAOYSA-N
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Description

1-(3-Amino-2,5-dichlorophenyl)ethan-1-one is an organic compound with the molecular formula C8H7Cl2NO It is characterized by the presence of an amino group and two chlorine atoms attached to a benzene ring, along with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-2,5-dichlorophenyl)ethan-1-one typically involves the reaction of 3-amino-2,5-dichlorobenzoyl chloride with an appropriate reagent to introduce the ethanone group. One common method involves the use of acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-2,5-dichlorophenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino and chlorine groups on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1-(3-Amino-2,5-dichlorophenyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-2,5-dichlorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino and chlorine groups on the benzene ring can interact with biological molecules, potentially inhibiting or activating certain enzymes or receptors. The ketone group may also play a role in its reactivity and interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Amino-3,5-dichlorophenyl)ethan-1-one: Similar structure but with different positional isomers.

    2-(4-Amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol: Structural isomer with different functional groups.

Uniqueness

1-(3-Amino-2,5-dichlorophenyl)ethan-1-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of amino, chlorine, and ketone groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H7Cl2NO

Molecular Weight

204.05 g/mol

IUPAC Name

1-(3-amino-2,5-dichlorophenyl)ethanone

InChI

InChI=1S/C8H7Cl2NO/c1-4(12)6-2-5(9)3-7(11)8(6)10/h2-3H,11H2,1H3

InChI Key

UMWOBAPVJULOER-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)Cl)N)Cl

Origin of Product

United States

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